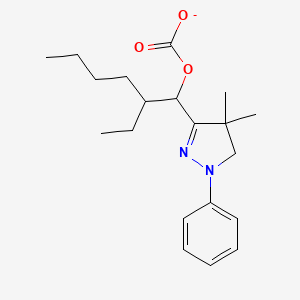
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The unique structure of this compound makes it a subject of interest in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine and diketone precursors to form the pyrazole ring.
Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions using suitable reagents.
Carbonate Formation: The final step involves the reaction of the pyrazole derivative with ethylhexyl chloroformate to form the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole: A similar pyrazole derivative with different substituents.
1-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole: Another related compound with a methylphenyl group.
Uniqueness
1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
111882-94-1 |
|---|---|
Formule moléculaire |
C20H29N2O3- |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
[1-(4,4-dimethyl-2-phenyl-3H-pyrazol-5-yl)-2-ethylhexyl] carbonate |
InChI |
InChI=1S/C20H30N2O3/c1-5-7-11-15(6-2)17(25-19(23)24)18-20(3,4)14-22(21-18)16-12-9-8-10-13-16/h8-10,12-13,15,17H,5-7,11,14H2,1-4H3,(H,23,24)/p-1 |
Clé InChI |
CNBFFDJZVPMTII-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C(C1=NN(CC1(C)C)C2=CC=CC=C2)OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


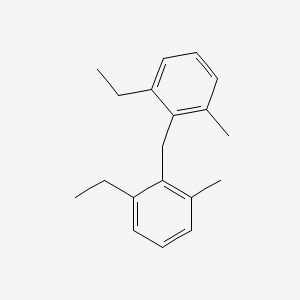
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

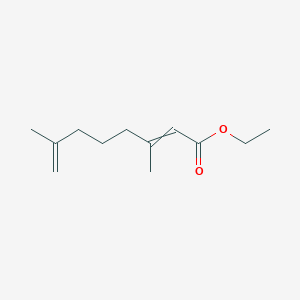
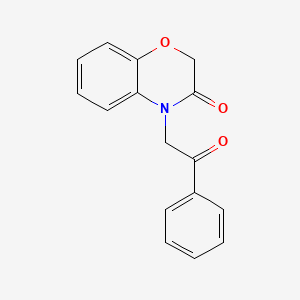
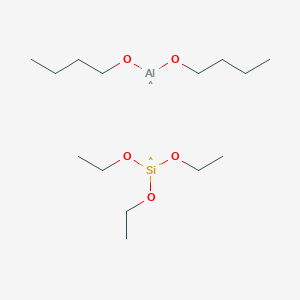
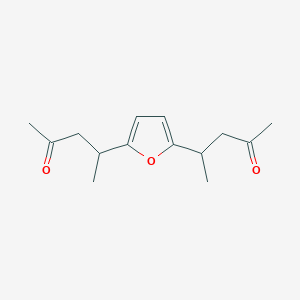
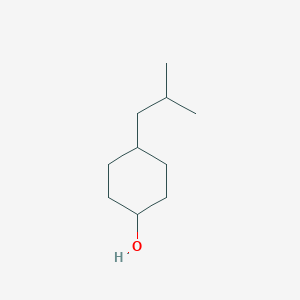


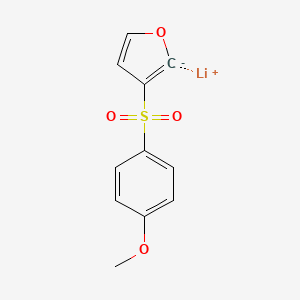
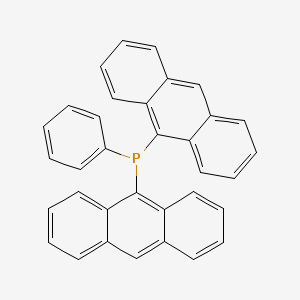
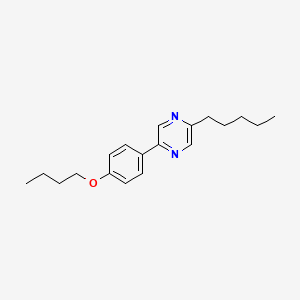
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
